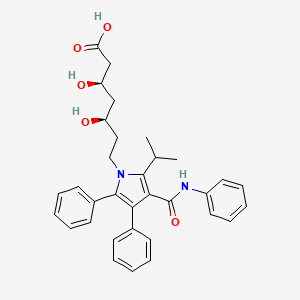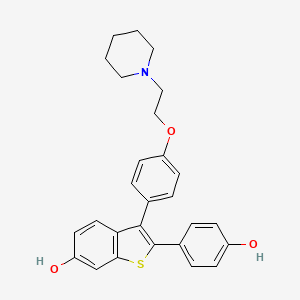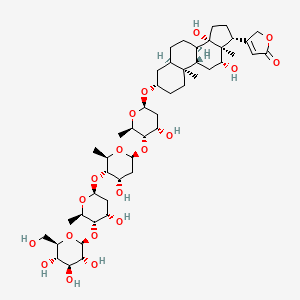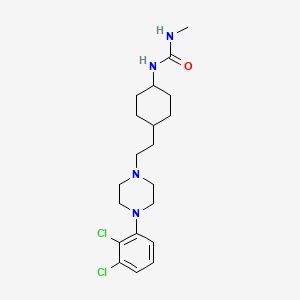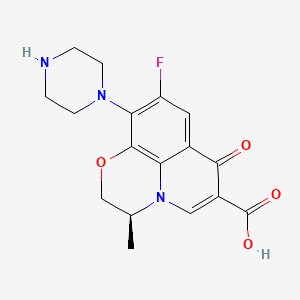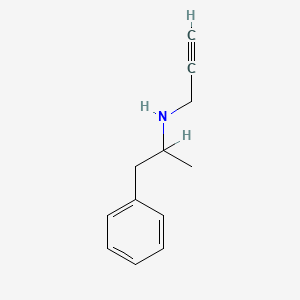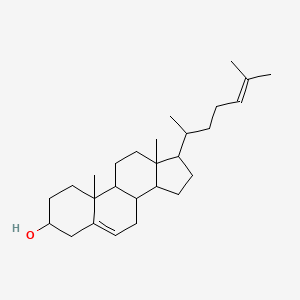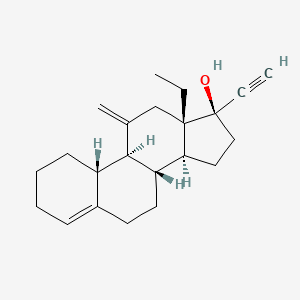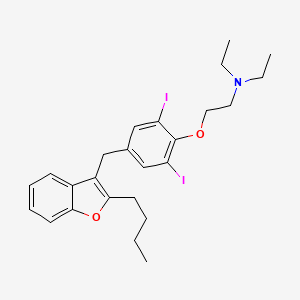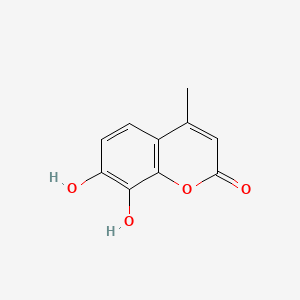
7,8-Dihidroxi-4-metilcumarina
Descripción general
Descripción
7,8-Dihidroxi-4-metilcumarina es un compuesto fenólico que pertenece a la familia de las cumarinas. Las cumarinas se caracterizan por sus anillos de benceno y α-pirona fusionados. This compound es conocida por sus significativas actividades biológicas, incluyendo propiedades antiinflamatorias, antioxidantes y neuroprotectoras .
Aplicaciones Científicas De Investigación
7,8-Dihidroxi-4-metilcumarina tiene una amplia gama de aplicaciones de investigación científica:
- Química: Se utiliza como catalizador en diversas reacciones químicas, incluyendo la síntesis de 1,4-disustituidos-1,2,3-triazoles .
- Biología: Se ha estudiado por sus efectos neuroprotectores y su papel en la promoción de la neurogénesis .
- Medicina: Exhibe propiedades antiinflamatorias y antioxidantes, lo que la convierte en un posible candidato para el tratamiento de diversas condiciones inflamatorias y relacionadas con el estrés oxidativo .
- Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y colorantes industriales .
Mecanismo De Acción
El mecanismo de acción de 7,8-Dihidroxi-4-metilcumarina involucra su interacción con varios objetivos y vías moleculares:
- Acción Antiinflamatoria: Inhibe la expresión de citoquinas proinflamatorias y enzimas como la óxido nítrico sintasa inducible y la ciclooxigenasa-2 .
- Acción Antioxidante: Elimina los radicales libres y reduce el estrés oxidativo al regular al alza las enzimas antioxidantes .
- Acción Neuroprotectora: Promueve la neurogénesis y mejora la expresión de factores neurotróficos .
Análisis Bioquímico
Biochemical Properties
7,8-Dihydroxy-4-methylcoumarin plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It exhibits strong free radical scavenging properties, which contribute to its antioxidant activity . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to the downregulation of pro-inflammatory mediators . Additionally, 7,8-Dihydroxy-4-methylcoumarin has been shown to increase the expression of neurotrophic factors like VEGF, which is associated with reduced fasting blood glucose levels .
Cellular Effects
7,8-Dihydroxy-4-methylcoumarin exerts various effects on different cell types and cellular processes. In neuronal cells, it provides neuroprotection by increasing the expression of hippocalcin, a protein that buffers intracellular calcium and prevents calcium-induced cell death . The compound also influences cell signaling pathways, such as the VEGF pathway, which is involved in neurogenesis and glucose metabolism . Furthermore, 7,8-Dihydroxy-4-methylcoumarin has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects in animal models .
Molecular Mechanism
The molecular mechanism of 7,8-Dihydroxy-4-methylcoumarin involves its interaction with various biomolecules and enzymes. The compound acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative stress . It inhibits the activity of COX-2 and iNOS, leading to a reduction in the production of pro-inflammatory mediators . Additionally, 7,8-Dihydroxy-4-methylcoumarin modulates gene expression by increasing the levels of neurotrophic factors like VEGF, which promotes neurogenesis and glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dihydroxy-4-methylcoumarin have been observed to change over time. The compound has shown stability during short-term studies, maintaining its antioxidant and neuroprotective properties . Long-term studies are needed to assess its stability and potential degradation over extended periods. In in vivo studies, 7,8-Dihydroxy-4-methylcoumarin has demonstrated sustained neuroprotective effects and reduced fasting blood glucose levels over a 29-day treatment period .
Dosage Effects in Animal Models
The effects of 7,8-Dihydroxy-4-methylcoumarin vary with different dosages in animal models. At lower doses, the compound has been shown to reduce fasting blood glucose levels and exhibit anxiolytic effects Higher doses may lead to potential toxic or adverse effects, although specific threshold effects and toxicity data are limited
Metabolic Pathways
7,8-Dihydroxy-4-methylcoumarin is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound has been shown to influence glucose metabolism by increasing the expression of VEGF, which is associated with reduced fasting blood glucose levels . Additionally, 7,8-Dihydroxy-4-methylcoumarin exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Transport and Distribution
The transport and distribution of 7,8-Dihydroxy-4-methylcoumarin within cells and tissues involve interactions with transporters and binding proteins. The compound’s high bioavailability and low molecular weight facilitate its distribution across cellular membranes
Subcellular Localization
7,8-Dihydroxy-4-methylcoumarin is localized within various subcellular compartments, where it exerts its biological effects. The compound’s antioxidant properties are primarily observed in the cytoplasm, where it scavenges free radicals and protects cells from oxidative damage . Additionally, its interaction with neurotrophic factors like VEGF suggests potential localization within the nucleus, where it may influence gene expression and promote neurogenesis .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: 7,8-Dihidroxi-4-metilcumarina puede sintetizarse mediante diversos métodos. Un método eficiente involucra el uso de this compound como un agente quelante bidentado O,O con acetato de cobre(II) monohidratado en una proporción molar de 2:1. Este sistema catalítico se utiliza para la síntesis en clic de 1,4-disustituidos-1,2,3-triazoles en condiciones verdes . La reacción se lleva a cabo en fase acuosa a temperatura ambiente y puede acelerarse mediante sonicación o aumentando la temperatura de reacción.
Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra el uso de materiales de bajo costo disponibles comercialmente. El proceso es escalable y se puede realizar en grandes cantidades .
Análisis De Reacciones Químicas
Tipos de Reacciones: 7,8-Dihidroxi-4-metilcumarina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.
Sustitución: Puede sufrir reacciones de sustitución para formar diversos derivados.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio.
Sustitución: Los reactivos como anhídridos de ácido y haluros de alquilo se utilizan comúnmente.
Productos Principales:
- Monoacetilado 8-acetoxi-4-metilcumarina
- 7,8-Diacetoxi-4-metilcumarina
Comparación Con Compuestos Similares
7,8-Dihidroxi-4-metilcumarina se puede comparar con otros compuestos similares como:
- 7,8-Diacetoxi-4-metilcumarina
- 7-Hidroxi-4-metilcumarina
- 8-Acetoxi-4-metilcumarina
Singularidad: this compound es única debido a sus dos grupos hidroxilo en las posiciones 7 y 8, que contribuyen a sus potentes actividades biológicas. Sus derivados, como 7,8-Diacetoxi-4-metilcumarina, exhiben propiedades antiinflamatorias mejoradas .
Propiedades
IUPAC Name |
7,8-dihydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-5-4-8(12)14-10-6(5)2-3-7(11)9(10)13/h2-4,11,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQBYMPNIJXFNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175295 | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-77-9 | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyldaphnetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72276 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyldaphnetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7,8-Dihydroxy-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydroxy-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




